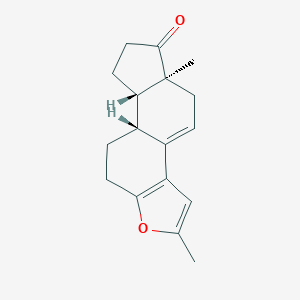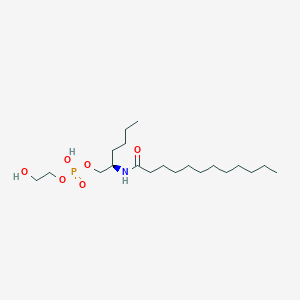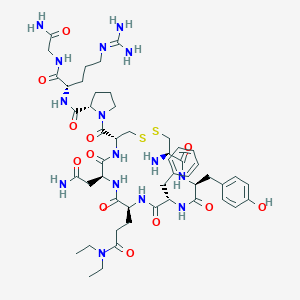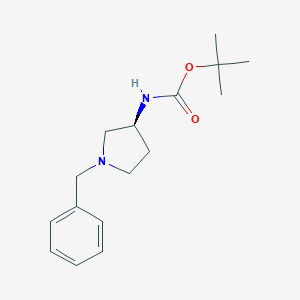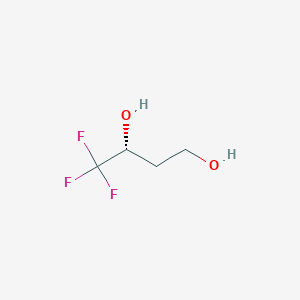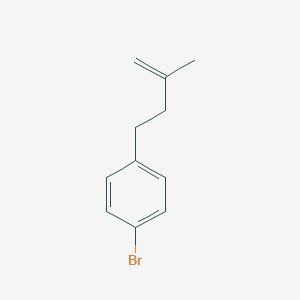
4-(4-Bromophenyl)-2-methyl-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(4-Bromophenyl)-2-methyl-1-butene" is a brominated organic molecule that is related to various research studies focusing on the synthesis and structural analysis of bromophenyl-containing compounds. Although the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the chemical behavior and properties that can be associated with bromophenyl moieties.
Synthesis Analysis
The synthesis of related bromophenyl compounds involves various chemical reactions. For instance, the synthesis of (Z)-1-bromo-2-methyl-1-butene was achieved through a Wittig-Horner reaction, starting from butanone and proceeding through several steps including alkenyl addition of bromine and debrominative decarboxylation, with an overall yield of 53.2% based on butanone . This method could potentially be adapted for the synthesis of "4-(4-Bromophenyl)-2-methyl-1-butene" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of bromophenyl compounds have been determined using X-ray crystallography. For example, the crystal structure of 1,4-Bis(p-bromophenoxy) butane was solved by the heavy-atom method, revealing a gauche-trans-gauche conformation of the methylene chain . Similarly, the structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene showed that the butadiene unit is not planar, indicating that the double bonds are not fully conjugated . These findings suggest that "4-(4-Bromophenyl)-2-methyl-1-butene" may also exhibit interesting conformational characteristics due to the presence of the bromophenyl group.
Chemical Reactions Analysis
The reactivity of bromophenyl compounds can be inferred from the synthesis and reactions of similar molecules. The synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide involved the reaction of 1-bromo-3,3-dimethylbut-1-ene with phenylphonous dichloride, followed by reduction and quaternization . This indicates that bromophenyl compounds can participate in complex reactions, leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. For instance, the crystal structure of 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran is stabilized by intermolecular C—H⋯O hydrogen bonds and Br⋯O halogen bonds, as well as π–π interactions . These interactions are critical for the stability and properties of the crystal lattice. The presence of the bromophenyl group in "4-(4-Bromophenyl)-2-methyl-1-butene" would likely contribute to similar stabilizing interactions in its crystal structure.
Scientific Research Applications
Photodissociation and Reaction Dynamics
Miller et al. (2005) investigated the photodissociation dynamics of 2-bromo-1-butene, a compound structurally similar to "4-(4-Bromophenyl)-2-methyl-1-butene," providing insights into the dissociation channels of the resulting 1-buten-2-yl radicals. Their study employed a molecular beam scattering technique to elucidate the unimolecular reaction dynamics, revealing pathways such as C-C fission forming allene + methyl and C-H fission leading to products like H + 1-butyne. This research enhances our understanding of radical reaction mechanisms in organic chemistry (Miller et al., 2005).
Reactivity with π-Bonds
Kinjo et al. (2007) explored the reactivity of a disilyne compound with π-bonds, demonstrating stereospecific addition reactions with cis- and trans-butenes, forming dimethyl-1,2-disilacyclobutenes. This study provides a new route to 1,2-disilabenzene derivatives, showcasing the versatility of π-bond interactions in synthesizing novel silicon-containing cyclic compounds (Kinjo et al., 2007).
Synthetic Protocols and Molecular Electronics
Stuhr-Hansen et al. (2005) discussed the utility of simple aryl bromides, including 4-bromophenyl derivatives, as building blocks for molecular wires in the context of molecular electronics. Their work highlights efficient synthetic transformations leading to oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, underlining the importance of these compounds in developing components for molecular electronic devices (Stuhr-Hansen et al., 2005).
Hydrovinylation Reactions
RajanBabu et al. (2003) provided new protocols for the codimerization of ethylene and functionalized vinylarenes, including 4-bromostyrene, leading to highly selective synthesis of 3-(4-bromophenyl)-1-butene. This research opens avenues for asymmetric catalysis and the synthesis of pharmaceutically relevant compounds, demonstrating the broad applications of bromophenyl derivatives in organic synthesis (RajanBabu et al., 2003).
properties
IUPAC Name |
1-bromo-4-(3-methylbut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-8H,1,3-4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXBHBGVJQTCSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566943 |
Source


|
| Record name | 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-methyl-1-butene | |
CAS RN |
138624-01-8 |
Source


|
| Record name | 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

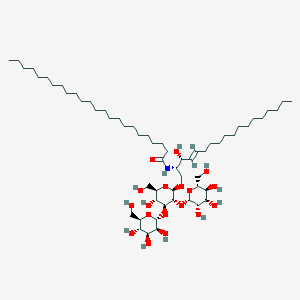
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)
![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)

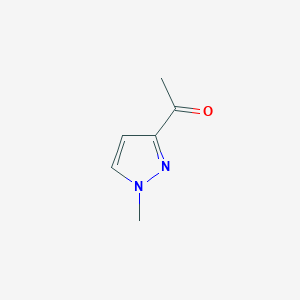
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)
